5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine
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Overview
Description
5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H11F2N3O It is characterized by the presence of a difluoromethoxy group attached to a pyrazole ring, which is further substituted with an ethyl group and an amine group
Preparation Methods
The synthesis of 5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethoxy group. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Ethylation and amination:
Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine include:
5-(difluoromethoxy)-2-mercapto-1H-benzimidazole: Known for its use in the synthesis of pantoprazole, a drug for treating gastrointestinal disorders.
Difluoromethoxylated ketones:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(difluoromethoxymethyl)-1-ethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3O/c1-2-12-5(3-6(10)11-12)4-13-7(8)9/h3,7H,2,4H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEOJJNWCSZAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)COC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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